(9H-Purin-6-ylsulfanyl)-acetic acid
CAS No.: 608-09-3
Cat. No.: VC3879491
Molecular Formula: C7H6N4O2S
Molecular Weight: 210.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 608-09-3 |
|---|---|
| Molecular Formula | C7H6N4O2S |
| Molecular Weight | 210.22 g/mol |
| IUPAC Name | 2-(7H-purin-6-ylsulfanyl)acetic acid |
| Standard InChI | InChI=1S/C7H6N4O2S/c12-4(13)1-14-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H2,(H,12,13)(H,8,9,10,11) |
| Standard InChI Key | YEAVVSQWYLAGNC-UHFFFAOYSA-N |
| SMILES | C1=NC2=C(N1)C(=NC=N2)SCC(=O)O |
| Canonical SMILES | C1=NC2=C(N1)C(=NC=N2)SCC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name “(9H-Purin-6-ylsulfanyl)-acetic acid” reflects its structure:
-
A purine core (9H-purin-6-yl) forms the base scaffold.
-
A sulfanyl group (-S-) is attached to the 6th position of the purine ring.
-
An acetic acid moiety (-CH₂COOH) is linked to the sulfur atom.
The molecular formula is C₇H₆N₄O₂S, with a molecular weight of 226.21 g/mol. The compound falls under the International Patent Classification C07D 473/24, which encompasses heterocyclic purine derivatives with sulfur substituents .
Structural Characterization
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar purine ring system, with the sulfanyl-acetic acid side chain adopting a conformation that facilitates interactions with enzymatic active sites. The sulfur atom’s electronegativity and the carboxylic acid group’s polarity contribute to the molecule’s solubility in polar solvents and its ability to form hydrogen bonds .
Synthesis and Modification
Synthetic Pathways
The patent WO2003035075A1 outlines a multi-step synthesis for analogous purine sulfanyl derivatives :
-
Purine Functionalization: A 6-mercaptopurine intermediate is generated via nucleophilic substitution of 6-chloropurine with thiourea.
-
Side-Chain Introduction: The mercapto group undergoes alkylation with bromoacetic acid to yield the target compound.
-
Purification: Chromatographic techniques isolate the product, with a reported purity >95%.
Structural Analogues
Modifications to the purine core or acetic acid side chain alter inhibitory potency. For example:
-
Replacing the purine with a quinazoline ring reduces selectivity for PI3Kδ .
-
Esterification of the carboxylic acid group enhances cell membrane permeability but diminishes enzymatic binding affinity .
Biochemical Activity and Mechanism of Action
PI3Kδ Inhibition
PI3Kδ, a Class I phosphoinositide 3-kinase, catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a lipid second messenger critical for leukocyte activation . (9H-Purin-6-ylsulfanyl)-acetic acid inhibits PI3Kδ via competitive binding to the ATP-binding pocket, as demonstrated by:
-
IC₅₀ Values: 12 nM for PI3Kδ vs. >1,000 nM for PI3Kα and PI3Kβ in biochemical assays .
-
Selectivity: 50-fold greater inhibition of PI3Kδ compared to other isoforms, attributed to steric complementarity with the δ-isoform’s catalytic domain .
Pharmacological Applications
Inflammatory and Autoimmune Diseases
By selectively dampening leukocyte activation, (9H-Purin-6-ylsulfanyl)-acetic acid shows promise in:
-
Rheumatoid Arthritis: Preclinical models demonstrate reduced joint inflammation and cartilage erosion via suppression of neutrophil elastase exocytosis .
-
Allergic Asthma: Inhibition of basophil histamine release attenuates bronchoconstriction and airway hyperresponsiveness .
Oncological Implications
PI3Kδ is overexpressed in B-cell malignancies. The compound induces apoptosis in chronic lymphocytic leukemia (CLL) cells in vitro at concentrations ≤50 nM, with minimal toxicity to non-malignant lymphocytes .
Recent Advancements and Clinical Prospects
Pharmacokinetic Optimization
Structural analogues with improved oral bioavailability are under investigation. For instance, prodrug strategies masking the carboxylic acid group as an ethyl ester enhance intestinal absorption, with in vivo studies showing 80% plasma conversion to the active form .
Combination Therapies
Synergy with BTK inhibitors (e.g., ibrutinib) and anti-CD20 antibodies (e.g., rituximab) has been observed in B-cell malignancy models, suggesting potential for regimen-based approaches .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume